N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-5-9-18(10-6-16)25-22(28)21(27)24-14-13-19-4-2-3-15-26(19)31(29,30)20-11-7-17(23)8-12-20/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKGCBRUIRRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The fluorobenzenesulfonyl group is then introduced via sulfonylation reactions using reagents such as fluorobenzenesulfonyl chloride. The final step involves the coupling of the piperidine derivative with ethanediamide under suitable conditions, often using coupling agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Research Implications
- The ethanediamide linker and 2-piperidinyl core in the target compound may offer advantages in metabolic stability and receptor selectivity over traditional 4-piperidinyl opioids.
- Further studies should explore the impact of 4-fluorobenzenesulfonyl vs. other sulfonyl/aromatic groups on binding affinity and toxicity.
Biological Activity
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, which often contributes to the pharmacological properties of compounds.
- Sulfonyl Group : The presence of a 4-fluorobenzenesulfonyl substituent enhances the compound's reactivity and interaction with biological targets.
- Ethyl Chain and 4-Methylphenyl Group : These groups are crucial for the compound's overall stability and bioavailability.
The unique combination of these functional groups suggests potential for varied biological activity, particularly in anti-inflammatory and analgesic contexts.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the 4-fluorobenzenesulfonyl group is performed using sulfonyl chlorides in the presence of bases like triethylamine.
- Alkylation : The ethyl group is attached via an alkylation reaction with ethyl halides.
- Formation of the Ethanediamide Structure : This final step involves reacting intermediates with oxalyl chloride to yield the desired product.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in inflammatory pathways, modulating their activity.
- Receptor Binding : The piperidine structure enhances binding affinity to various receptors, potentially leading to analgesic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. For instance, research on related piperidine derivatives indicates promising anticancer properties, where modifications to the piperidine structure can enhance selectivity and potency against certain cancer cell lines .
Summary Table of Biological Activities
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, sulfonamide group | Anti-inflammatory, potential analgesic |
| 4-Fluorobenzenesulfonamide | Sulfonamide group | Antimicrobial activity |
| Piperidine derivatives | Basic piperidine structure | Analgesic properties |
Q & A
Basic: What are the recommended synthetic routes for N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Piperidine Ring Functionalization: Introduce the 4-fluorobenzenesulfonyl group via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often used for aryl-sulfonyl attachments .
Ethyl Linker Incorporation: Alkylation or reductive amination may connect the piperidine moiety to the ethyl spacer.
Ethanediamide Formation: React the intermediate with 4-methylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the diamide bond .
Purification: Column chromatography and recrystallization ensure ≥98% purity. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Advanced: How can structural contradictions in crystallographic vs. computational models be resolved?
Methodological Answer:
Discrepancies between X-ray crystallography and DFT-optimized structures often arise from crystal packing effects or solvent interactions. To resolve:
Experimental Validation: Perform temperature-dependent XRD to assess conformational flexibility .
Solvent Modeling: Use molecular dynamics (MD) simulations incorporating explicit solvent molecules (e.g., DMSO or water) to mimic the crystalline environment .
Electron Density Analysis: Apply Hirshfeld surface analysis to identify non-covalent interactions (e.g., π-π stacking) that influence conformation .
Basic: What spectroscopic techniques are most reliable for confirming the compound’s identity?
Methodological Answer:
- NMR Spectroscopy: H NMR detects aromatic protons (δ 7.2–8.1 ppm for fluorobenzenesulfonyl) and piperidine methylenes (δ 1.5–3.0 ppm). F NMR confirms the sulfonyl-fluorine signal .
- Mass Spectrometry: HRMS (ESI+) should match the molecular ion [M+H] with <2 ppm error.
- IR Spectroscopy: Amide C=O stretches (~1650–1700 cm) and sulfonyl S=O (~1350 cm) validate functional groups .
Advanced: How does modifying the 4-fluorobenzenesulfonyl group affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Effects: The fluorine atom enhances sulfonyl group stability, reducing metabolic cleavage .
- Receptor Binding: Replacement with bulkier substituents (e.g., -CF) decreases affinity for opioid receptors but may improve selectivity for sigma-1 targets .
Experimental Design: - Synthesize analogs with halogen (Cl, Br) or methyl substitutions.
- Test in vitro binding assays (IC) against μ-opioid and sigma-1 receptors .
Advanced: What strategies address low aqueous solubility in pharmacokinetic studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride or tartrate salts to enhance solubility (e.g., hemi-tartrate salts improved solubility by 4-fold in similar compounds) .
- Cosolvency: Use DMSO/PEG 400 mixtures (20:80 v/v) for in vivo formulations .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in plasma (t >12 hrs) .
Basic: How is stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, λ=255 nm) .
- Degradation Products: Identify by LC-MS; common pathways include hydrolysis of the sulfonyl group or amide bond cleavage .
Recommendation: Store at -20°C in amber vials under inert gas (N) to prevent oxidation .
Advanced: What computational tools predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites .
- Toxicity Profiling: Derek Nexus assesses hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .
Validation: Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: How can conflicting in vitro vs. in vivo efficacy data be reconciled?
Methodological Answer:
Contradictions often arise from poor bioavailability or off-target effects. Steps to resolve:
Bioavailability Studies: Measure plasma concentrations post-administration (LC-MS/MS).
Tissue Distribution: Use radiolabeled C-compound to assess brain penetration (critical for CNS targets) .
Metabolite Identification: Profile major metabolites (e.g., glucuronidated forms) that may antagonize parent compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
